molecular formula C18H18O3 B11378369 10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one

10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one

Cat. No.: B11378369
M. Wt: 282.3 g/mol
InChI Key: JNGJGQDDDPQUGS-UHFFFAOYSA-N
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Description

10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups and ring closures. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines.

Scientific Research Applications

10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and metabolic stability are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one analogs: Compounds with slight modifications in the ring structure or functional groups.

    Other furochromen derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

15,16-dimethyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one

InChI

InChI=1S/C18H18O3/c1-10-11(2)20-16-9-17-15(8-14(10)16)12-6-4-3-5-7-13(12)18(19)21-17/h8-9H,3-7H2,1-2H3

InChI Key

JNGJGQDDDPQUGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C4=C(CCCCC4)C(=O)O3)C

Origin of Product

United States

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